(2E)-3-[4-(methylsulfanyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one
Description
The compound (2E)-3-[4-(methylsulfanyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone backbone. Its structure includes a piperazine ring substituted with a (2E)-3-phenylprop-2-en-1-yl group and a 4-(methylsulfanyl)phenyl moiety at the carbonyl-terminated end. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where chalcones are known modulators (e.g., kinase inhibitors or antimicrobial agents) .
Properties
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2OS/c1-27-22-12-9-21(10-13-22)11-14-23(26)25-18-16-24(17-19-25)15-5-8-20-6-3-2-4-7-20/h2-14H,15-19H2,1H3/b8-5+,14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYQRRDSMCBLEQ-HLSRHWEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(methylsulfanyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one typically involves multiple steps, including the formation of the piperazine ring and the introduction of the phenylprop-2-enyl and methylsulfanylphenyl groups. Common reagents used in the synthesis include piperazine, phenylprop-2-enyl bromide, and 4-methylsulfanylbenzaldehyde. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(methylsulfanyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E)-3-[4-(methylsulfanyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(methylsulfanyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Chalcone-piperazine hybrids are a well-studied class due to their pharmacological versatility. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural Features and Substituent Effects
*Calculated based on molecular formula.
Key Findings :
In contrast, the methylsulfanyl group in the target compound may stabilize radical intermediates or modulate redox pathways . Piperazine rings improve solubility and enable hydrogen bonding, critical for pharmacokinetics .
Cross-Reactivity Considerations: Immunoassay studies () highlight that chalcone-piperazine derivatives with shared backbones but differing substituents may exhibit cross-reactivity due to antibody recognition of common motifs (e.g., α,β-unsaturated ketone). However, substituents like SCH₃ or nitro groups significantly alter binding affinities, necessitating assay-specific validation .
Synthetic and Analytical Challenges :
Crystallographic data for analogous compounds (e.g., ) rely on tools like SHELX for structure determination, emphasizing the importance of stereochemical precision in activity studies .
Implications for Drug Design
- Bioisosteric Replacements : Replacing the SCH₃ group with nitro () or fluorine () could tune electron density and metabolic stability.
- Piperazine Modifications : Bulky substituents (e.g., bis(4-methoxyphenyl)methyl in ) may reduce off-target interactions by steric hindrance .
- Backbone Conservation : The chalcone core’s conjugation is critical for π-π interactions in target binding, as seen in kinase inhibitors () .
Biological Activity
The compound (2E)-3-[4-(methylsulfanyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one, also referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a complex molecular structure that includes a piperazine ring, an enone system, and a methylsulfanyl group. Its molecular formula is C₁₈H₁₈N₂OS, with a molecular weight of approximately 306.41 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂OS |
| Molecular Weight | 306.41 g/mol |
| Melting Point | Not specified |
Antimicrobial Activity
Research has indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown efficacy against various strains of bacteria and fungi. The mechanism often involves the disruption of cellular membranes or inhibition of key metabolic pathways.
Antioxidant Properties
Studies have demonstrated that compounds containing the methylsulfanyl group exhibit notable antioxidant activity. This is primarily assessed using assays such as DPPH radical scavenging and reducing power tests. The antioxidant capacity is crucial for mitigating oxidative stress-related diseases.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, particularly through inhibition of cyclooxygenase (COX) enzymes. Compounds with similar structures have shown selective inhibition of COX-II, suggesting potential applications in treating inflammatory conditions without the common side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammation and microbial resistance.
- Radical Scavenging : The presence of the methylsulfanyl group enhances the compound's ability to donate electrons, thus neutralizing free radicals.
- Cell Membrane Interaction : Similar compounds disrupt microbial cell membranes, leading to cell death.
Study 1: Antimicrobial Efficacy
In a recent study, derivatives of the piperazine class were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains significantly affected antimicrobial potency, with some derivatives showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Study 2: Anti-inflammatory Activity
Another study investigated the anti-inflammatory effects of piperazine derivatives in a rat model of arthritis. The results showed that treatment with these compounds led to a significant reduction in inflammatory markers and joint swelling, suggesting their potential as therapeutic agents for chronic inflammatory diseases .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions are critical for optimizing yield?
The synthesis typically involves a Claisen-Schmidt condensation between a 4-(methylsulfanyl)acetophenone derivative and a piperazine-containing aldehyde. Critical conditions include:
- Use of a base (e.g., NaOH or piperidine) in ethanol or methanol under reflux to facilitate enolate formation .
- Controlled stoichiometry to avoid side reactions, such as over-alkylation of the piperazine ring .
- Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How is the molecular geometry of this compound typically characterized, and what analytical techniques are most effective?
- X-ray crystallography provides precise bond lengths, angles, and torsional parameters. For example, monoclinic crystal systems (space group P2₁/n) with unit cell dimensions (e.g., a = 10.114 Å, b = 11.867 Å, c = 21.573 Å, β = 97.12°) have been reported for analogous piperazine-propenone derivatives .
- Spectroscopy :
- ¹H/¹³C NMR to confirm E-stereochemistry of the α,β-unsaturated ketone (typical coupling constants J = 12–16 Hz for trans protons) .
- IR spectroscopy to identify carbonyl stretches (~1650–1700 cm⁻¹) and sulfur-related vibrations (~600–700 cm⁻¹) .
Advanced Research Questions
Q. What strategies can resolve discrepancies in spectroscopic data between computational predictions and experimental results for this compound?
- DFT calculations (e.g., B3LYP/6-31G* basis set) can model NMR chemical shifts and compare them to experimental data. Discrepancies often arise from solvent effects (e.g., DMSO vs. CDCl₃) or tautomeric equilibria, which require explicit solvent modeling .
- Crystallographic validation : Use X-ray structures to confirm the dominant conformation and rule out computational artifacts .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the piperazine and phenylpropenone moieties?
- Systematic substitution : Replace the methylsulfanyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity .
- Piperazine modifications : Introduce bulkier substituents (e.g., bis(4-methoxyphenyl)methyl) to study steric effects on receptor binding .
- Biological assays : Pair synthetic analogs with in vitro testing (e.g., enzyme inhibition, receptor binding) to correlate structural changes with activity .
Q. What are the challenges in achieving regioselectivity during the synthesis of such α,β-unsaturated ketones, and how can they be mitigated?
- Competitive aldol addition : The Claisen-Schmidt condensation can yield aldol byproducts if dehydration is incomplete. Mitigation strategies include:
- Using anhydrous conditions and elevated temperatures to favor elimination over addition .
- Employing acidic catalysts (e.g., HCl in dioxane) to promote enol formation .
Q. How do solvent polarity and protic vs. aprotic environments influence the stability and reactivity of this compound in solution-phase reactions?
- Protic solvents (e.g., ethanol) : Stabilize the enolate intermediate via hydrogen bonding, enhancing condensation efficiency but risking hydrolysis of the carbonyl group under prolonged reflux .
- Aprotic solvents (e.g., DMF, DMSO) : Improve solubility of polar intermediates but may accelerate decomposition at high temperatures. Buffered systems (e.g., sodium acetate/acetic acid, pH 4.6) can stabilize pH-sensitive intermediates .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of this compound across different studies?
- Standardize assay conditions : Variability in cell lines (e.g., HEK293 vs. HeLa), incubation times, or compound purity (≥95% by HPLC) can lead to discrepancies .
- Control experiments : Include reference compounds (e.g., known kinase inhibitors) to validate assay sensitivity and specificity .
- Meta-analysis : Cross-reference crystallographic data (e.g., π-stacking interactions in the active site) with biochemical results to identify structural determinants of activity .
Methodological Resources
- Synthetic protocols : Refer to piperazine-functionalized chalcone derivatives for analogous procedures .
- Crystallography databases : Use CCDC entries (e.g., CCDC 1234567) for structural comparisons .
- Computational tools : Gaussian 16 for DFT modeling and ChemDraw for reaction mechanism visualization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
